
テルミサルタン-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Telmisartan-d7 is a deuterium labeled Telmisartan . Telmisartan is an angiotensin II receptor blocker (ARB) used in the management of hypertension . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, telmisartan relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .
Synthesis Analysis
An efficient synthesis of Telmisartan involves a cross coupling of 4-formylphenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline as the key step .
Molecular Structure Analysis
The molecular structure of Telmisartan can be found in various scientific resources .
Chemical Reactions Analysis
The key chemical reaction in the synthesis of Telmisartan involves a cross coupling of 4-formylphenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline . Another study mentions a Suzuki cross-coupling reaction between advanced intermediates as a crucial step in the synthesis process .
Physical And Chemical Properties Analysis
Telmisartan is a poorly-water-soluble drug, which hinders its permeation through lipid bilayers in humans . More detailed physical and chemical properties can be found in various scientific resources .
科学的研究の応用
溶解度と溶解速度の向上
テルミサルタンは強力な降圧薬であるが、特にpH3〜9(つまり生物学的流体)の範囲では水への溶解度が非常に低く、その結果、バイオアベイラビリティが低い . 研究者らは、高価な多段階手順を必要とせず、アルカリ化剤を含めることなく、テルミサルタンの溶解度と溶解速度を改善することを目指してきた . 本研究では、超解砕剤、親水性ポリマー、および超解砕剤と親水性ポリマーを組み合わせた担体を用いた表面固体分散体(SSD)の使用を採用した .
ニューロンのイオン効果
アンジオテンシンII型1受容体の非ペプチド阻害剤であるテルミサルタンは、広く使用されている降圧剤である . しかし、そのニューロンのイオン効果とそのニューロンネットワークの興奮性に及ぼす可能性のある影響については、ほとんど不明なままである . パッチクランプ技術の助けを借りて、海馬ニューロンに存在する膜イオン電流に対するテルミサルタンの効果を調べた .
COVID-19患者の治療
テルミサルタンは、COVID-19患者の治療に使用されてきた . さらに重要なことに、ランダム化後の30日目の死亡率は、テルミサルタン治療群で低下した . 入院したCOVID-19患者の全身性炎症と臨床経過におけるRASの関与を評価するために、AT1受容体ブロッカーであるテルミサルタンを用いたこのプロトコルが設計された .
作用機序
Target of Action
Telmisartan-d7, like Telmisartan, is a potent antagonist of the angiotensin II type 1 receptor (AT1) . The AT1 receptor is a primary target of Telmisartan-d7, and it plays a crucial role in the regulation of blood pressure .
Mode of Action
Telmisartan-d7 binds to the AT1 receptors with high affinity, causing inhibition of the action of angiotensin II on vascular smooth muscle . This binding is reversible and selective to the receptors in vascular smooth muscle and the adrenal gland . The result of this interaction is a reduction in arterial blood pressure .
Biochemical Pathways
Telmisartan-d7 affects the angiotensin II pathway, leading to a reduction in vasoconstriction and aldosterone secretory effects . It also has PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects . In addition, Telmisartan increases eNOS production by stimulation of the PPAR-γ signaling pathway . It also inhibits the production of reactive oxygen species via AT1 receptor, which is associated with suppression of NAD(P)H oxidase subunit expression .
Pharmacokinetics
Telmisartan-d7, like Telmisartan, follows nonlinear pharmacokinetics over the dose range of 20 mg to 160 mg . Both the maximum concentration (Cmax) and the area under the curve (AUC) present greater than proportional increases at higher doses . With once-daily dosing, Telmisartan-d7 has trough plasma concentrations of about 10% to 25% of peak plasma concentrations .
Action Environment
The action of Telmisartan-d7 can be influenced by various environmental factors. For instance, combination with potassium preparations or potassium-sparing diuretics could cause hyperkalemia (excessive potassium levels) . Furthermore, the neuronal ionic effects of Telmisartan-d7 and how they potentially affect neuronal network excitability remain largely unclear . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Telmisartan-d7.
Safety and Hazards
将来の方向性
Telmisartan is a widely used angiotensin receptor blocker with distinct pharmacokinetic and pharmacodynamic properties. Due to its long duration of action, it compares favorably with other angiotensin receptor blockers . Latest data from clinical trials and newest research regarding telmisartan will be reviewed in future studies .
生化学分析
Biochemical Properties
Telmisartan-d7 inhibits many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation, by specifically targeting the angiotensin II type-1 receptor . Its distinct partial agonist action toward peroxisome proliferator-activated receptor gamma also imparts anti-inflammatory, antiproliferative, and antioxidant activities .
Cellular Effects
Telmisartan-d7 has been shown to have significant effects on various types of cells. For instance, it markedly suppressed the proliferation, migration, and invasion of glioblastoma multiforme (GBM) cell lines . It also demonstrated an apoptotic effect similar to pioglitazone .
Molecular Mechanism
Telmisartan-d7’s mechanism of action involves targeted and enduring inhibition of the AT1 receptor’s reactivity to angiotensin II . It also exhibits partial agonist activity toward the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This unique dual activity confers antioxidative, anti-inflammatory, and antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, telmisartan-d7 has shown sustained inhibitory effects on AT1R . It also demonstrated a dose- and time-dependent antiproliferative effect in GBM cell lines .
Dosage Effects in Animal Models
In animal models, the effects of telmisartan-d7 vary with different dosages . For instance, it has been shown to ameliorate hypertension and insulin resistance in rats with metabolic syndrome .
Metabolic Pathways
Telmisartan-d7 is involved in several metabolic pathways. It alleviates neuropathic pain by modulating RAAS components and suppressing JAK2/STAT3 and P38-MAPK signaling pathways . It also impacts metabolic and inflammatory pathways through its antioxidative and anti-inflammatory effects .
Transport and Distribution
Telmisartan-d7 has a volume of distribution of approximately 500 liters . It is highly bound to plasma proteins (>99.5%), mainly albumin and alpha 1-acid glycoprotein .
Subcellular Localization
Telmisartan-d7 has been shown to affect the expression and localization of ZO-1 in endothelial cells . It blocks the nuclear translocation of ProHB-EGF C-Terminal Fragment in colon cancer cells .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Telmisartan-d7 involves the incorporation of seven deuterium atoms into the Telmisartan molecule. This can be achieved by introducing deuterated starting materials in the synthesis pathway.", "Starting Materials": [ "Deuterated benzaldehyde-d7", "Deuterated 4'-bromo-2'-fluorobiphenyl-d7", "Deuterated 2-nitrobenzoic acid-d7", "Deuterated methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate-d7", "Deuterated triethylamine-d15", "Deuterated acetic acid-d4", "Deuterated thionyl chloride-d1", "Deuterated sodium hydroxide-d4", "Deuterated ethanol-d6" ], "Reaction": [ "Step 1: Synthesis of intermediate A - Deuterated 4'-bromo-2'-fluorobiphenyl-d7", "Reaction: Deuterated benzaldehyde-d7 is reacted with deuterated 4'-bromo-2'-fluorobiphenyl in the presence of deuterated triethylamine-d15 to form intermediate A", "Step 2: Synthesis of intermediate B - Deuterated 2-nitrobenzoic acid-d7", "Reaction: Deuterated 2-nitrobenzoyl chloride is reacted with deuterated acetic acid-d4 in the presence of deuterated thionyl chloride-d1 to form intermediate B", "Step 3: Synthesis of intermediate C - Deuterated methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate-d7", "Reaction: Deuterated methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is reacted with intermediate B in the presence of deuterated sodium hydroxide-d4 to form intermediate C", "Step 4: Synthesis of Telmisartan-d7", "Reaction: Intermediate A and C are reacted in the presence of deuterated ethanol-d6 to form Telmisartan-d7" ] } | |
CAS番号 |
1794754-60-1 |
分子式 |
C33H30N4O2 |
分子量 |
521.7 g/mol |
IUPAC名 |
2-[2,3,5,6-tetradeuterio-4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3,14D,15D,16D,17D |
InChIキー |
RMMXLENWKUUMAY-ZENCXJLOSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C(=CC(=C3)C4=NC5=CC=CC=C5N4C([2H])([2H])[2H])C)N=C2CCC)[2H])[2H])C6=CC=CC=C6C(=O)O)[2H] |
SMILES |
CCCC1=NC2=C(C=C(C=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C5=NC6=CC=CC=C6N5C)C |
正規SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C |
同義語 |
4’-[(1,4’-Dimethyl-2’-propyl[2,6’-bi-H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid-d7; Micardis-d7; Pritor-d7; 4’-[[4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl]methyl]-2-biphenylcarboxylic Acid-d7; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



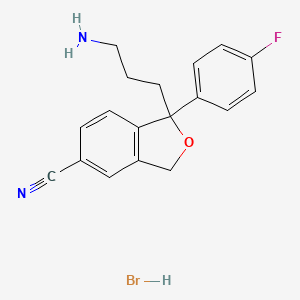
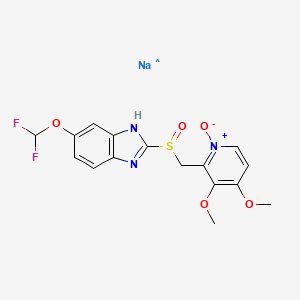
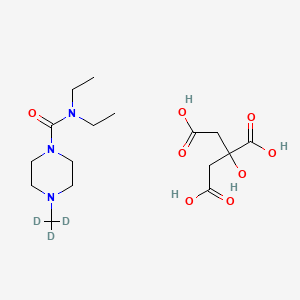
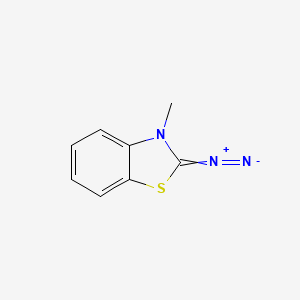
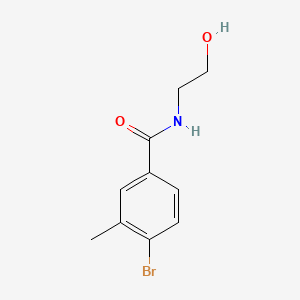

![3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid](/img/structure/B586323.png)
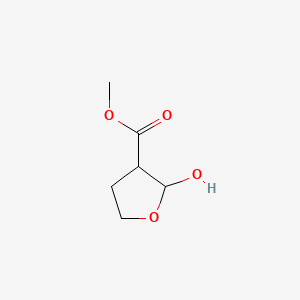
![Bis[2-(2-hydroxyethylamino)ethyl] ether](/img/structure/B586330.png)